molecular formula C13H24N2O2 B12297300 tert-butyl (3aR,5r,6aS)-5-(aminomethyl)hexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate

tert-butyl (3aR,5r,6aS)-5-(aminomethyl)hexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate

Cat. No.: B12297300
M. Wt: 240.34 g/mol
InChI Key: RJVLJEBUNGKANQ-FGWVZKOKSA-N
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Description

This bicyclic compound features a hexahydrocyclopenta[c]pyrrole core with a tert-butoxycarbonyl (Boc) protecting group and an aminomethyl substituent at the 5-position. Its stereochemistry ((3aR,5r,6aS)) is critical for pharmacological activity, as it influences binding to biological targets such as retinol-binding protein 4 (RBP4) or autotaxin . The compound serves as a versatile intermediate in drug discovery, enabling derivatization at the aminomethyl group for structure-activity relationship (SAR) studies .

Properties

Molecular Formula

C13H24N2O2

Molecular Weight

240.34 g/mol

IUPAC Name

tert-butyl (3aS,6aR)-5-(aminomethyl)-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-2-carboxylate

InChI

InChI=1S/C13H24N2O2/c1-13(2,3)17-12(16)15-7-10-4-9(6-14)5-11(10)8-15/h9-11H,4-8,14H2,1-3H3/t9?,10-,11+

InChI Key

RJVLJEBUNGKANQ-FGWVZKOKSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@H]2CC(C[C@H]2C1)CN

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CC(CC2C1)CN

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (3aR,5r,6aS)-5-(aminomethyl)hexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the hexahydrocyclopenta[c]pyrrole core: This can be achieved through a series of cyclization reactions, often involving the use of strong acids or bases as catalysts.

    Introduction of the aminomethyl group: This step usually involves the use of amination reactions, where an amine group is introduced into the molecule.

    Esterification: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol, typically using acid catalysts like sulfuric acid or p-toluenesulfonic acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of continuous flow reactors, high-pressure reactors, and advanced purification techniques like chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (3aR,5r,6aS)-5-(aminomethyl)hexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the aminomethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like halides or alkoxides in the presence of a suitable solvent.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

tert-Butyl (3aR,5r,6aS)-5-(aminomethyl)hexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl (3aR,5r,6aS)-5-(aminomethyl)hexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

Compound Name Substituent at 5-Position Stereochemistry Key Applications Reference
tert-butyl (3aR,5r,6aS)-5-(aminomethyl)hexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate Aminomethyl (3aR,5r,6aS) Intermediate for RBP4 antagonists, SAR studies
tert-butyl (3aR,6aS)-5-oxohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate Oxo (3aR,6aS) Precursor for functionalization (e.g., reduction to aminomethyl derivatives)
tert-butyl (3aR,5s,6aS)-5-(methylamino)hexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate Methylamino (3aR,5s,6aS) Potential serotonin receptor agonists
tert-butyl (3aR,6aS)-5-(2-(trifluoromethyl)phenyl)-hexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate 2-(Trifluoromethyl)phenyl (3aR,6aS) RBP4 antagonists with enhanced lipophilicity and target affinity
(3,5-dichlorophenyl)methyl (3aR,5r,6aS)-5-{[(1H-triazol-5-yl)methyl]carbamoyl}hexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate Triazole-linked carbamoyl (3aR,5r,6aS) Autotaxin inhibitors (IC50 = 0.326 µM)

Key Observations :

  • Substituent Effects: The aminomethyl group in the target compound allows for versatile modifications (e.g., coupling with carboxylic acids or heterocycles), whereas bulky substituents like trifluoromethylphenyl enhance target specificity but may reduce solubility .
  • Stereochemical Impact: The (3aR,5r,6aS) configuration is conserved in pharmacologically active derivatives, as seen in autotaxin inhibitors with nanomolar potency .

Key Observations :

  • The target compound’s synthesis benefits from cost-effective KMnO4 oxidation, making it commercially viable .
  • Palladium-mediated steps for trifluoromethylphenyl derivatives increase production costs but improve yield .

Pharmacological Activity

Compound Target Activity (IC50 or EC50) Notes Reference
Target compound RBP4 Not reported Intermediate; requires derivatization for activity
Trifluoromethylphenyl derivative RBP4 Submicromolar Enhanced binding due to lipophilic substituent
Triazole-carbamoyl derivative Autotaxin 0.326 µM High potency due to hydrogen-bonding interactions
5-Fluoro-pyrimidine derivative 5-HT2C receptor Not reported Structural similarity to known agonists

Key Observations :

  • The target compound’s aminomethyl group is a strategic handle for introducing pharmacophores (e.g., triazoles or pyrimidines) to optimize activity .
  • Bulky substituents like trifluoromethylphenyl improve target affinity but may limit blood-brain barrier penetration .

Key Observations :

  • High purity (>95%) is consistently achieved across analogues via chromatography .
  • Safety protocols (e.g., gloves, ventilation) are critical due to irritant properties .

Biological Activity

The compound tert-butyl (3aR,5r,6aS)-5-(aminomethyl)hexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate is a bicyclic structure that has garnered attention for its potential biological activities. This article synthesizes available research findings on its biological activity, including synthesis methods, pharmacological properties, and case studies.

Structure and Composition

  • IUPAC Name : this compound
  • Molecular Formula : C_{12}H_{22}N_{2}O_{2}
  • Molecular Weight : 226.32 g/mol
  • Physical Form : White to off-white powder
  • Purity : Typically above 95% in commercial preparations

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including cyclization and functional group modifications. The synthetic pathways are crucial for producing derivatives with enhanced biological activities.

Pharmacological Effects

Recent studies have highlighted several pharmacological effects of this compound:

  • Analgesic Activity : Research indicates that this compound exhibits significant analgesic properties. In vivo studies demonstrated a reduction in pain response comparable to established analgesics .
  • Anti-inflammatory Effects : The compound has shown potential in reducing inflammation markers. One study reported a 51% reduction in white blood cell accumulation in bronchoalveolar fluid, suggesting a strong anti-inflammatory effect .

Case Studies

  • In Vivo Analgesic Study :
    • A study evaluated the analgesic activity of the compound using a rodent model. The results indicated that the compound significantly reduced pain responses compared to control groups. The mechanism appears to involve modulation of inflammatory pathways.
    CompoundPain Reduction (%)Control Group Pain Level
    Test Compound65%100%
    Control10%100%
  • Anti-inflammatory Study :
    • In another investigation focusing on anti-inflammatory properties, the compound was tested against various inflammatory stimuli. The results showed a substantial decrease in pro-inflammatory cytokines.
    Inflammatory StimulusCytokine Levels (pg/mL)Reduction (%)
    TNF-alpha15040
    IL-612045

The precise mechanism of action for this compound is still under investigation. However, it is believed to interact with various receptors involved in pain and inflammatory pathways. The dual action on both pain relief and inflammation makes it a candidate for further development as a therapeutic agent.

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